2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 895457-84-8
VCID: VC4673084
InChI: InChI=1S/C19H19N3O3S/c1-2-24-15-7-5-14(6-8-15)17-9-10-19(22-21-17)26-13-18(23)20-12-16-4-3-11-25-16/h3-11H,2,12-13H2,1H3,(H,20,23)
SMILES: CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3
Molecular Formula: C19H19N3O3S
Molecular Weight: 369.44

2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

CAS No.: 895457-84-8

Cat. No.: VC4673084

Molecular Formula: C19H19N3O3S

Molecular Weight: 369.44

* For research use only. Not for human or veterinary use.

2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide - 895457-84-8

Specification

CAS No. 895457-84-8
Molecular Formula C19H19N3O3S
Molecular Weight 369.44
IUPAC Name 2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C19H19N3O3S/c1-2-24-15-7-5-14(6-8-15)17-9-10-19(22-21-17)26-13-18(23)20-12-16-4-3-11-25-16/h3-11H,2,12-13H2,1H3,(H,20,23)
Standard InChI Key AAFLFPZAJNMJQO-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3

Introduction

Structural Overview

The compound consists of three key structural components:

  • Pyridazine core: A six-membered aromatic ring containing two nitrogen atoms, functionalized at the 3-position with a sulfanyl group and at the 6-position with a 4-ethoxyphenyl substituent.

  • Acetamide linkage: The sulfanyl group connects to an acetamide moiety, which is further substituted with a furan-2-ylmethyl group.

  • Furan ring: A heterocyclic aromatic ring attached to the acetamide nitrogen.

Molecular Formula

The molecular formula of this compound is C17H17N3O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Synthesis

The synthesis of this compound likely follows a multi-step protocol involving:

  • Functionalization of pyridazine: Introduction of the 4-ethoxyphenyl group at the 6-position and the sulfanyl group at the 3-position.

  • Formation of the acetamide linkage: Reaction of the sulfanyl-functionalized pyridazine with an appropriate acetamide precursor.

  • Attachment of furan substituent: Coupling of the furan-2-ylmethyl group to the acetamide nitrogen.

Standard techniques such as reflux reactions, nucleophilic substitutions, and coupling reactions are typically employed in such syntheses. Analytical methods like NMR (proton and carbon), IR spectroscopy, and mass spectrometry are used to confirm the structure.

Medicinal Chemistry

Compounds containing pyridazine and acetamide scaffolds have shown diverse biological activities:

  • Anti-inflammatory activity: Pyridazine derivatives are often explored as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which play roles in inflammatory pathways.

  • Antimicrobial properties: Sulfanyl-acetamides are known for their potential to inhibit bacterial or fungal growth.

  • Anticancer potential: Similar compounds have demonstrated cytotoxicity toward cancer cell lines, suggesting apoptosis-inducing capabilities.

Drug Design

The molecular framework of this compound makes it suitable for:

  • Molecular docking studies to predict binding affinity with biological targets.

  • Structure-activity relationship (SAR) studies to optimize pharmacological properties.

Table 1: Biological Activities of Related Compounds

Compound ClassBiological ActivityTarget Organism/EnzymeReference Example
Pyridazine derivativesAnti-inflammatory5-Lipoxygenase (5-LOX)
Sulfanyl-acetamidesAntimicrobialM. tuberculosis, E. coli
Furan-substituted amidesAnticancerHuman cancer cell lines

Related Compounds and Comparisons

To contextualize this compound's significance, comparisons with structurally similar molecules are provided:

Table 2: Comparison with Related Compounds

Compound NameKey Structural FeaturesReported Activity
N-[5-(aminosulfonyl)-4-methylthiazol]-acetamideThiazole ring, sulfonamide groupAntimalarial
N-[4-(furan-2-ylmethyl)]acetamidesFuran substitution on acetamideAntitubercular
Pyridazine-sulfanyl derivativesPyridazine core with sulfanyl substitutionAnti-inflammatory

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